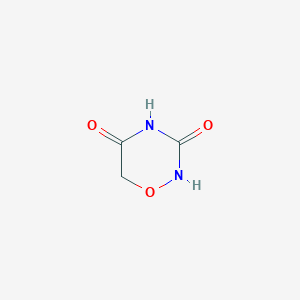

1,2,4-Oxadiazinane-3,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H4N2O3 |

|---|---|

Molecular Weight |

116.08 g/mol |

IUPAC Name |

1,2,4-oxadiazinane-3,5-dione |

InChI |

InChI=1S/C3H4N2O3/c6-2-1-8-5-3(7)4-2/h1H2,(H2,4,5,6,7) |

InChI Key |

QCDKMJWIBJTRPD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=O)NO1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4 Oxadiazinane 3,5 Dione and Its Derivatives

Strategies for Constructing the 1,2,4-Oxadiazinane Core

The fundamental approach to assembling the 1,2,4-oxadiazinane ring involves the formation of two key bonds, typically through the reaction of a dinucleophilic species with a dielectrophilic partner. Amidoximes are commonly employed as the N-O-N nucleophilic component, reacting with various electrophiles that provide the remaining carbon atoms of the heterocyclic ring.

Cyclization Reactions Involving Amidoximes and Halogenated Carboxylic Acid Derivatives

A prevalent and effective method for the synthesis of 1,2,4-oxadiazinane derivatives is the cyclization of amidoximes with halogenated carboxylic acid derivatives. This approach relies on the nucleophilic character of the amidoxime (B1450833) to displace a halogen and subsequently cyclize to form the desired heterocyclic ring.

The condensation of amidoximes with alkyl 2-halocarboxylates represents a robust strategy for the synthesis of 3-substituted-1,2,4-oxadiazin-5(6H)-ones. mdpi.com In this reaction, the amidoxime acts as a dinucleophile, with one nitrogen atom displacing the halide and the other attacking the ester carbonyl to complete the cyclization. The reaction conditions for this transformation have been optimized to improve yields and purity of the products. mdpi.com

The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (t-BuONa), in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The choice of base and solvent is crucial for the efficiency of the reaction. The use of a strong base facilitates the deprotonation of the amidoxime, enhancing its nucleophilicity.

A variety of substituents can be introduced at the 3-position of the 1,2,4-oxadiazin-5(6H)-one ring by using appropriately substituted amidoximes. Similarly, the 6-position can be substituted by employing α-substituted-2-halocarboxylic acid esters, such as ethyl 2-chloropropionate or ethyl 2-bromobutyrate, leading to 6-methyl- and 6-ethyl-substituted derivatives, respectively. mdpi.com

Table 1: Synthesis of 3-Substituted-1,2,4-oxadiazin-5(6H)-ones via Condensation of Amidoximes with Alkyl 2-Halocarboxylates mdpi.com

| Amidoxime Precursor | Alkyl 2-Halocarboxylate | Product | Yield (%) |

| 4-Methylbenzamidoxime | Ethyl 2-chloroacetate | 3-(4-Methylphenyl)-4H-1,2,4-oxadiazin-5(6H)-one | 50 |

| 4-Bromobenzamidoxime | Ethyl 2-chloroacetate | 3-(4-Bromophenyl)-4H-1,2,4-oxadiazin-5(6H)-one | 59 |

| 4-Nitrobenzamidoxime | Ethyl 2-chloroacetate | 3-(4-Nitrophenyl)-4H-1,2,4-oxadiazin-5(6H)-one | 52 |

| 5-Methylthiophen-2-carboxamidoxime | Ethyl 2-bromobutyrate | 6-Ethyl-3-(5-methylthiophen-2-yl)-4H-1,2,4-oxadiazin-5(6H)-one | 61 |

Data sourced from a study on the synthesis and biological investigation of 1,2,4-oxadiazin-5(6H)-one derivatives as monoamine oxidase inhibitors. mdpi.com

An alternative and convenient method for the synthesis of 1,2,4-oxadiazin-5-one derivatives involves the reaction of amidoximes with maleic or fumaric esters. nih.gov This approach leads to the formation of 3-aryl- and 3-hetaryl-1,2,4-oxadiazin-5-ones bearing a (methoxycarbonyl)methyl group at the 6-position. nih.gov The reaction proceeds via a nucleophilic addition of the amidoxime to the double bond of the maleate (B1232345) or fumarate, followed by an intramolecular cyclization.

The reaction conditions, particularly the choice of base and the stoichiometry of the reactants, can be tuned to selectively produce different products, including substituted (1,2,4-oxadiazin-6-yl)acetic acids or their corresponding methyl esters. nih.gov This method is tolerant of a range of electronic and steric effects in the amidoxime precursors. nih.gov

Table 2: Synthesis of 2-(5-oxo-3-aryl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid derivatives nih.gov

| Amidoxime Precursor | Product | Yield (%) |

| 4-Methylbenzamidoxime | 2-(5-Oxo-3-(4-methylphenyl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid | 65 |

| 4-Fluorobenzamidoxime | 2-(3-(4-Fluorophenyl)-5-oxo-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid | 63 |

| 4-Bromobenzamidoxime | 2-(3-(4-Bromophenyl)-5-oxo-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid | 69 |

| 2-Methylbenzamidoxime | 2-(5-Oxo-3-(2-methylphenyl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid | 45 |

Data extracted from research on the formation of the 1,2,4-oxadiazine core from the reaction of amidoximes with maleic or fumaric esters. nih.gov

Investigation of Alternative Precursors and Condensation Agents

While amidoximes are the most common precursors for the N-O-N component of the 1,2,4-oxadiazinane ring, research into alternative starting materials is ongoing to expand the scope of this heterocyclic system. The exploration of different electrophilic partners beyond halogenated carboxylic acid derivatives and α,β-unsaturated esters is also an active area of investigation.

For the related 1,2,4-oxadiazole (B8745197) synthesis, a wide array of carboxylic acid derivatives, including acyl chlorides, anhydrides, and esters, are utilized. nih.gov The activation of carboxylic acids with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), or carbonyldiimidazole (CDI) is a common strategy to facilitate the reaction with amidoximes. nih.govmdpi.com These methods could potentially be adapted for the synthesis of 1,2,4-oxadiazinane-3,5-diones by using appropriate dicarboxylic acid derivatives.

Furthermore, one-pot procedures are being developed to streamline the synthesis of these heterocyclic cores. For instance, the Vilsmeier reagent has been employed to activate carboxylic acids for the O-acylation of amidoximes, followed by cyclocondensation to form 1,2,4-oxadiazoles, a strategy that could be explored for the construction of the 1,2,4-oxadiazinane ring. mdpi.com

Specific Syntheses of 5-Substituted Amino-6H-1,2,4-oxadiazin-3-(2H)-ones

Specific derivatives of the 1,2,4-oxadiazinane core, such as 5-substituted amino-6H-1,2,4-oxadiazin-3-(2H)-ones, can be synthesized from a precursor like 6H-1,2,4-oxadiazin-3(2H)-one-5(4H)-thione. nih.gov Treatment of this thione with various amines, including hydroxylamine (B1172632), hydrazine, methylamine, or benzylamine (B48309), leads to the corresponding N5-substituted 5-amino derivatives. nih.gov

Alternatively, refluxing a dioxane solution of 6H-1,2,4-oxiazine-3,5(2H,4H)-dione with amines such as benzylamine or aminodiphenylmethane (B1666581) in the presence of hexamethyldisilazane (B44280) and ammonium (B1175870) sulfate (B86663) as a catalyst can also yield 5-substituted amino-6H-1,2,4-oxadiazin-3(2H)-ones. nih.gov

Functionalization and Derivatization Approaches

Once the 1,2,4-oxadiazinane core is assembled, further functionalization and derivatization can be carried out to modify the properties of the molecule. For instance, the nitrogen atom at the 2-position of 6H-1,2,4-oxadiazine-3,5(2H,4H)-dione can be alkylated or otherwise substituted. nih.gov Reaction with reagents like methyl iodide, benzyl (B1604629) chloride, dihydropyran, dihydrofuran, or benzyloxycarbonyl chloride affords the corresponding 2-substituted derivatives. nih.gov

The carbonyl group at the 5-position can also be transformed. For example, reaction of 2-substituted 6H-1,2,4-oxadiazine-3,5(2H,4H)-diones with phosphorus pentasulfide in dioxane can convert the C5-carbonyl into a thiocarbonyl, yielding 2-substituted-6H-1,2,4-oxadiazin-3(2H)-one-5(4H)-thiones. nih.gov These thiones can then be further reacted, for instance with ammonia, to introduce an amino group at the 5-position. nih.gov

N-Alkylation Strategies for 1,2,4-Oxadiazinane-3,5-dione and Analogues

There is no specific information available in the reviewed literature concerning the N-alkylation of this compound.

Introduction of Substituents at Specific Ring Positions

Detailed methodologies for the introduction of substituents at specific positions of the this compound ring are not described in the available literature.

Optimization of Reaction Conditions and Yield Efficiency

Solvent Effects and Catalysis in 1,2,4-Oxadiazinane Synthesis

While general principles of solvent and catalyst selection can be inferred from the synthesis of related heterocyclic compounds, specific studies detailing the optimization of these parameters for this compound are absent from the literature.

Temperature and Time-Dependent Reaction Profiling

No reaction profiling studies that analyze the effects of temperature and time on the synthesis of this compound have been found in the public domain.

Considerations for Scalable Synthesis and Industrial Production

There is no available information regarding the scalable synthesis or industrial production of this compound.

Chemical Reactivity and Transformation Studies of 1,2,4 Oxadiazinane 3,5 Dione Systems

Mechanistic Insights into 1,2,4-Oxadiazinane Transformations

There is no available research detailing the mechanisms of transformations involving the 1,2,4-Oxadiazinane-3,5-dione ring.

Ring Opening and Rearrangement Pathways

Unlike the well-documented rearrangements of 1,2,4-oxadiazoles (e.g., Boulton-Katritzky or ANRORC rearrangements), no analogous ring-opening or rearrangement pathways have been reported for the saturated this compound system. chim.itresearchgate.netosi.lv

Electrophilic and Nucleophilic Character of Ring Atoms

A computational or experimental analysis of the electron distribution and reactive sites (electrophilic and nucleophilic centers) of the this compound ring has not been published.

Role as a Versatile Reagent in Organic Synthesis

There are no documented applications of this compound as a reagent or building block in organic synthesis.

Advanced Structural Characterization of 1,2,4 Oxadiazinane 3,5 Dione

Solid-State Structural Elucidation via X-ray Crystallography

There is no publicly available X-ray crystallographic data for the specific compound 1,2,4-oxadiazinane-3,5-dione. The determination of its solid-state structure, including molecular conformation, geometry, crystal packing, and supramolecular assembly, would require future experimental investigation.

Without experimental crystallographic data for this compound, a definitive analysis of its molecular conformation and geometry is not possible. Theoretical modeling could provide insights into the likely bond lengths, bond angles, and ring conformation (e.g., chair, boat, or twist-boat) of the saturated 1,2,4-oxadiazinane ring. However, such computational predictions would need to be confirmed by experimental data.

For context, studies on related but distinct heterocyclic systems, such as substituted 1,2,4-oxadiazole (B8745197) derivatives, have been conducted. For instance, the crystal structure of methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate revealed a largely planar conformation of the molecule. researchgate.net It is crucial to note that 1,2,4-oxadiazoles are aromatic and thus inherently more planar than the saturated 1,2,4-oxadiazinane ring system, making direct comparisons of conformation inappropriate.

Details regarding the crystal packing and supramolecular assembly of this compound are unavailable due to the absence of its crystal structure. The nature of its intermolecular interactions, which would govern its crystal packing, remains undetermined.

In the broader context of related heterocyclic compounds, supramolecular interactions are a subject of interest. For example, investigations into certain 1,2,4-oxadiazole derivatives have identified interactions such as (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) contacts, which were analyzed using Hirshfeld surface analysis and DFT calculations. grafiati.com These types of interactions, along with potential hydrogen bonding involving the N-H and C=O groups in this compound, would be expected to play a significant role in its crystal structure.

Spectroscopic Characterization Techniques for Structural Confirmation

Specific spectroscopic data (NMR, IR, Raman) for this compound is not reported in the reviewed literature. The following sections describe the principles of how these techniques would be applied for its structural confirmation.

¹H and ¹³C NMR data for this compound are not available. In a hypothetical analysis:

¹H NMR: One would expect to observe signals corresponding to the methylene (B1212753) protons (-CH₂-) and the amine proton (-NH-). The chemical shifts and coupling patterns of the methylene protons would provide information about the conformation of the ring in solution.

¹³C NMR: Signals for the two carbonyl carbons (C=O) and the methylene carbon (-CH₂-) would be expected at characteristic chemical shifts.

For comparison, in studies of some 3,5-diaryl-1,2,4-oxadiazole derivatives, the characteristic ¹³C NMR signals for the oxadiazole ring carbons were observed at approximately δC 173.5-172.4 ppm (C-5) and 169.1-168.4 ppm (C-3). st-andrews.ac.uk These values are for an aromatic system and would differ significantly from the expected values for the saturated this compound.

Experimentally determined IR and Raman spectra for this compound are not documented. Based on its structure, the following characteristic vibrational modes would be anticipated:

N-H stretching: A band in the region of 3100-3500 cm⁻¹.

C-H stretching: Bands for the methylene group, typically below 3000 cm⁻¹.

C=O stretching: Strong absorption bands, likely in the range of 1650-1800 cm⁻¹, corresponding to the two carbonyl groups. The exact positions would be influenced by ring strain and potential hydrogen bonding.

C-N and C-O stretching: Bands in the fingerprint region (below 1500 cm⁻¹).

A general data table of expected vibrational frequencies is provided below for illustrative purposes.

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |

| N-H Stretch | 3100 - 3500 |

| C-H Stretch (CH₂) | 2850 - 2960 |

| C=O Stretch (Amide/Imide) | 1650 - 1800 |

| C-N Stretch | 1000 - 1350 |

| C-O Stretch | 1000 - 1300 |

Theoretical and Computational Chemistry Investigations of 1,2,4 Oxadiazinane 3,5 Dione

Quantum Chemifrontiersin.orgmdpi.comcal Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental in predicting the molecular structure and energy of heterocyclic compounds. These methods solve the electronic Schrödinger equation to provide detailed insights into the behavior of electrons within a molecule.

Density Fuwikipedia.orgnctional Theory (DFT) Calculations for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometries and energies of molecules like 1,2,4-Oxadiazinane-3,5-dione. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), can determine the most stable conformation of the molecule by finding the minimum energy structure.

These calculations yield nih.govmdpi.com crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. For instance, in studies of related oxadiazole derivatives, DFT has been used to calculate optimized geometry parameters in both gaseous and solvent phases. The total energy obtained mdpi.com from these calculations provides a measure of the molecule's stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table is illustrative and represents the type of data obtained from DFT calculations.

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -435.XXXXX |

| N1-O2 Bond Length (Å) | 1.45X |

| O2-C3 Bond Length (Å) | 1.38X |

| C3=O Bond Length (Å) | 1.21X |

| C3-N4 Bond Length (Å) | 1.40X |

| N4-C5 Bond Length (Å) | 1.39X |

| C5=O Bond Length (Å) | 1.22X |

| C5-C6 Bond Length (Å) | 1.52X |

| O2-N1-C6 Angle (°) | 115.X |

| N1-O2-C3 Angle (°) | 118.X |

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio—Latin for "from the beginning"—methods are quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. The Hartree-Fock (HF) met wikipedia.orghod is the simplest form of ab initio calculation. More advanced and accurate methods, known as post-Hartree-Fock methods, include Møller-Plesset perturbation theory (MP), Configuration Interaction (CI), and Coupled Cluster (CC) theory.

These high-level calcula wikipedia.orgmdpi.comtions provide a more accurate description of the electronic structure by better accounting for electron correlation. For heterocyclic systems, these methods can be used to precisely calculate properties like ionization potentials, electron affinities, and electronic transition energies, offering a deeper understanding of the molecule's behavior in chemical reactions and its spectroscopic properties.

Analysis of Emdpi.comacs.orglectronic Properties and Reactivity Sites

Understanding the distribution of electrons and identifying reactive sites are crucial for predicting the chemical behavior of a molecule. Computational chemistry offers several tools to map these properties.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Distributions

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a key concept for explaining chemical reactivity. It focuses on the interac wikipedia.orgtions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital f wikipedia.orgyoutube.comrom which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO i rsc.orgs related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For related heterocyclic ajchem-a.comcompounds, the distribution and energies of these orbitals are calculated to predict reactivity patterns.

Table 2: Hypothetical researchgate.netacs.orgFrontier Molecular Orbital Properties of this compound This table is illustrative and represents the type of data obtained from FMO analysis.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -8.XX |

| LUMO Energy | -1.XX |

| HOMO-LUMO Gap (ΔE) | 7.XX |

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on researchgate.netto the molecule's electron density surface. Different colors represent different values of the electrostatic potential.

Typically, red regions i researchgate.netndicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-zero potential. For nitrogen-oxygen heter pnas.orgocycles, MEP maps clearly show the negative potential around the electronegative oxygen and nitrogen atoms, identifying them as likely sites for interaction with electrophiles or for hydrogen bonding.

Fukui Funcnih.govrsc.orgtions and Local Reactivity Descriptors for Electrophilic and Nucleophilic Centers

Fukui functions (f(r)) are used within the framework of DFT to describe the reactivity of specific atoms or regions within a molecule. They quantify how the ele komorowski.edu.plctron density at a particular point changes with the addition or removal of an electron. This allows for the ident sciensage.infoification of the most likely sites for electrophilic and nucleophilic attack.

There are three main types of Fukui functions:

f+(r) : For nucleophilic attack (electron acceptance). A high value indicates a good site for an incoming nucleophile.

f-(r) : For electrophilic attack (electron donation). A high value indicates a good site for an incoming electrophile.

f0(r) : For radical attack.

By calculating these indices for each atom in this compound, one can create a detailed map of its local reactivity. Studies on similar oxadiazole and thiazole (B1198619) molecules have successfully used Fukui functions to pinpoint reactive centers, and these findings are often consistent with experimental observations.

Natural Bond Orbital (NBO) Analysis for Orbital Interactions and Delocalization

These delocalization events, often referred to as n → π* interactions, are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization. In the case of this compound, the lone pairs on the N2 and N4 atoms, as well as the O1 atom, are key electron donors. The π* orbitals of the C3=O and C5=O bonds act as the primary electron acceptors. The calculated stabilization energies highlight a significant degree of resonance within the amide and carbamate-like functionalities of the ring.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) O1 | π(N2-C3) | 28.5 |

| LP (1) N2 | π(C3-O) | 45.2 |

| LP (1) N4 | π(C3-O) | 3.1 |

| LP (1) N4 | π(C5-O) | 55.8 |

Conformational Studies and Dynamic Processes

The non-planar, saturated ring of this compound can adopt several different conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

To identify stable conformers, potential energy surface (PES) scans are performed by systematically changing the key dihedral angles of the ring. dntb.gov.ua For a six-membered ring, conformations such as chair, boat, and twist-boat are typically considered. Computational analysis at the DFT B3LYP level of theory suggests that the this compound ring exists in a dynamic equilibrium between several conformations. The calculations indicate that a slightly twisted-chair conformation is the global minimum, with other conformers existing at higher relative energies.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Twisted-Chair | 0.00 |

| Twisted-Boat | 4.8 |

| Envelope | 6.2 |

The dynamic interchange between different ring conformations, such as ring inversion, can be modeled computationally. These models identify the transition state structures that connect the stable conformers on the potential energy surface. For this compound, the inversion of the twisted-chair conformer proceeds through a higher-energy transition state that resembles a half-chair or boat-like structure. These dynamic processes are fundamental to understanding the molecule's flexibility and how it might interact with other molecules.

The energy difference between a stable conformer and the transition state for its interconversion is the activation barrier. dntb.gov.ua Calculating these barriers provides insight into the rates of conformational change. For this compound, the activation barrier for the primary ring inversion process is calculated to be of a magnitude typical for six-membered heterocyclic systems, suggesting that the molecule is conformationally flexible at room temperature.

| Process | Activation Barrier (kcal/mol) |

|---|---|

| Twisted-Chair → Twisted-Boat | 8.1 |

| Twisted-Boat → Twisted-Chair | 3.3 |

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds. nih.gov

Quantum mechanical calculation of Nuclear Magnetic Resonance (NMR) parameters is a standard tool for validating chemical structures. nrel.gov Using the Gauge-Independent Atomic Orbital (GIAO) method, the ¹H and ¹³C NMR chemical shifts for the lowest energy conformer of this compound can be predicted. The predicted shifts are referenced against a standard, typically tetramethylsilane (B1202638) (TMS). These theoretical values provide a basis for assigning experimentally obtained NMR spectra.

The methylene (B1212753) protons (at C6) are diastereotopic and are expected to show distinct chemical shifts and a geminal coupling constant. The NH protons' chemical shifts are sensitive to solvent and concentration.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C3 | - | 155.4 |

| C5 | - | 152.1 |

| C6 | Ha: 4.15, Hb: 4.35 | 58.7 |

| N2-H | 8.10 | - |

| N4-H | 9.50 | - |

Furthermore, spin-spin coupling constants (J-values) can be calculated. ipb.pt These values are highly dependent on the dihedral angle between coupled nuclei and are therefore sensitive to molecular conformation. For instance, the vicinal coupling constants between protons on adjacent atoms can help confirm the ring's puckering and geometry.

| Coupled Nuclei | Type | Predicted J-value (Hz) |

|---|---|---|

| H(C6a)-H(C6b) | ²J (geminal) | -12.5 |

Theoretical Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical vibrational frequency calculations are a powerful tool for the interpretation and assignment of experimental infrared (IR) and Raman spectra. By employing computational methods, such as Density Functional Theory (DFT), it is possible to predict the vibrational modes of a molecule and their corresponding frequencies and intensities. mdpi.com This theoretical data provides a basis for the assignment of vibrational bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes of the chemical bonds and functional groups within the molecule.

For a molecule like this compound, theoretical calculations would typically be performed on an optimized molecular geometry. The choice of the DFT functional and basis set is crucial for obtaining accurate predictions that correlate well with experimental data. The output of these calculations is a list of vibrational frequencies and their corresponding IR and Raman intensities. These calculated spectra can then be compared with experimental IR and Raman spectra to facilitate the assignment of the observed vibrational bands.

Hypothetical Vibrational Frequency Data for this compound

| Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| 3350 | 3345 | - | N-H stretch |

| 1750 | 1748 | 1745 | C=O asymmetric stretch |

| 1720 | 1715 | 1718 | C=O symmetric stretch |

| 1450 | 1452 | 1450 | CH₂ scissoring |

| 1280 | 1278 | 1282 | C-N stretch |

| 1100 | 1105 | 1103 | C-O stretch |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Investigation of Specific Stereoelectronic Effects (e.g., Perlin Effect)

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a significant influence on the conformation, stability, and reactivity of molecules. oxfordsciencetrove.com In saturated six-membered heterocyclic rings, one notable stereoelectronic phenomenon is the Perlin effect. cdnsciencepub.comcdnsciencepub.com The Perlin effect describes the observation that the one-bond carbon-hydrogen coupling constant (¹JC-H) is typically larger for an equatorial C-H bond compared to an axial C-H bond adjacent to a heteroatom. researchgate.net

This effect is attributed to hyperconjugative interactions between the lone pair electrons of a heteroatom (n) and the antibonding orbital (σ) of an adjacent axial C-H bond (n → σC-Hax). beilstein-journals.org This interaction weakens the axial C-H bond, leading to a smaller ¹JC-H coupling constant compared to the corresponding equatorial C-H bond, which does not have this anti-periplanar arrangement with the heteroatom lone pair.

In the context of this compound, the presence of both nitrogen and oxygen atoms in the ring suggests that stereoelectronic effects, including the Perlin effect, would play a role in determining its conformational preferences and spectroscopic properties. Specifically, one would anticipate that the ¹JC-H coupling constants for the methylene protons at the C6 position would be influenced by the orientation of the lone pairs on the adjacent nitrogen (N1) and oxygen (O2) atoms.

While direct experimental or computational studies on the Perlin effect in this compound have not been reported in the available literature, the principles established for other saturated heterocycles containing nitrogen and oxygen provide a framework for understanding the potential stereoelectronic interactions in this molecule. researchgate.netresearchgate.net A detailed investigation would involve the synthesis of conformationally locked derivatives and the use of NMR spectroscopy to measure the relevant ¹JC-H coupling constants, complemented by high-level computational analysis to quantify the underlying orbital interactions.

1,2,4 Oxadiazinane 3,5 Dione As a Precursor and Scaffold in Chemical Design

Utilization as a Building Block for Complex Molecule Synthesis

There is currently no available scientific literature detailing the use of 1,2,4-Oxadiazinane-3,5-dione as a building block in the synthesis of more complex molecules. The reactivity of the 1,2,4-oxadiazinane ring system, particularly the dione (B5365651) derivative, has not been sufficiently characterized to provide examples of its application as a synthetic precursor. Research on related structures, such as 1,2,4-oxadiazin-5(6H)-ones, has focused on their synthesis and biological activity rather than their utility as intermediates for further chemical elaboration. nih.gov

Design and Development of Molecular Scaffolds for Chemical Exploration

The concept of using this compound as a central molecular scaffold for chemical exploration is not documented in the reviewed literature. The development of a chemical library based on this scaffold would first require robust synthetic methods for the core structure and its subsequent diversification, which are not currently established. In contrast, the 1,2,4-oxadiazole (B8745197) ring is widely utilized as a scaffold in drug discovery due to its favorable physicochemical properties and synthetic accessibility. nih.gov

Strategies for Modulating Chemical Properties through Structural Diversification

No studies have been found that specifically investigate strategies for modulating the chemical properties of this compound through structural diversification. Such studies would typically involve the synthesis of a series of derivatives with varied substituents to systematically alter properties like solubility, stability, and biological activity. The lack of a foundational synthetic route to the parent compound precludes this type of investigation.

Industrial Applications as Precursors in Chemical Processes

There is no information available to suggest that this compound is used as a precursor in any industrial chemical processes. Its absence from commercial chemical catalogs and the lack of patents citing its use indicate that it has not found application on an industrial scale in fields such as pharmaceuticals, agrochemicals, or materials science. The related 1,3,4-oxadiazole (B1194373) derivatives, however, have found use in agriculture and medicine. mdpi.com

Due to the absence of research data, the creation of data tables for this compound is not possible.

Compound Names Mentioned

As no specific derivatives or related compounds of this compound could be discussed in detail based on the available literature, a table of mentioned compounds cannot be generated.

Future Directions in 1,2,4 Oxadiazinane 3,5 Dione Research

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact through the use of safer solvents, renewable starting materials, and energy-efficient processes. Future research into the synthesis of 1,2,4-oxadiazinane-3,5-diones should prioritize the development of such methodologies.

Current synthetic approaches to related heterocyclic systems, such as 1,2,4-oxadiazoles, often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. nih.govnih.gov Inspired by advancements in the synthesis of other heterocycles, several green strategies could be adapted for the construction of the 1,2,4-oxadiazinane-3,5-dione ring.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce side product formation in the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazole (B1194373) derivatives. nih.govscholarsresearchlibrary.comwjarr.com The application of microwave irradiation to the cyclization reactions leading to 1,2,4-oxadiazinane-3,5-diones could offer a more efficient and environmentally friendly alternative to conventional heating methods. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. rsc.org Investigating the potential of enzymes, such as lipases or hydrolases, to catalyze the formation of the this compound ring from appropriate precursors could lead to highly sustainable and enantioselective synthetic routes. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high efficiency. researchgate.net The development of photocatalytic methods for the synthesis of 1,2,4-oxadiazinane-3,5-diones could provide access to novel derivatives that are not accessible through traditional thermal methods. researchgate.net

| Green Synthetic Method | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. nih.govscholarsresearchlibrary.com |

| Biocatalysis | High selectivity, mild reaction conditions, potential for enantioselectivity. rsc.org |

| Photocatalysis | Mild reaction conditions, access to unique reactivity. researchgate.net |

| Use of Greener Solvents | Reduced environmental impact, improved safety profile. |

| Catalyst-Free Conditions | Simplified purification, reduced cost and metal contamination. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of the this compound ring system is largely uncharted territory. A thorough investigation of its chemical behavior could unveil novel transformations and applications. Drawing parallels with the well-studied reactivity of 1,2,4-oxadiazoles can provide a starting point for this exploration. chim.it

Cycloaddition Reactions: The dione (B5365651) functionality within the 1,2,4-oxadiazinane ring could potentially participate in various cycloaddition reactions. For instance, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes could lead to the formation of complex fused heterocyclic systems. nih.govacgpubs.org Similarly, 1,3-dipolar cycloaddition reactions could be explored to introduce further structural diversity. nih.gov

Ring-Opening Reactions: The inherent strain and the presence of heteroatom-heteroatom bonds in the 1,2,4-oxadiazinane ring may render it susceptible to ring-opening reactions under specific conditions (e.g., thermal, photochemical, or chemical). Such reactions could provide access to novel acyclic or rearranged heterocyclic structures. The photochemical behavior of 1,2,4-oxadiazole (B8745197) derivatives, which can lead to isomerization and ring-opening products, suggests that similar reactivity might be observed for their saturated counterparts. nih.govrsc.orgnih.gov

Catalytic Transformations: The development of catalytic transformations utilizing the this compound scaffold as a substrate or a ligand is a promising avenue. For example, transition-metal-catalyzed cross-coupling reactions could be employed to functionalize the ring at various positions, provided suitable precursors are available.

| Reactivity Pattern | Potential Synthetic Utility |

| [4+2] Cycloaddition | Access to fused heterocyclic systems. nih.govacgpubs.org |

| 1,3-Dipolar Cycloaddition | Introduction of diverse functional groups and ring systems. nih.gov |

| Ring-Opening Reactions | Formation of novel acyclic and rearranged products. nih.govrsc.org |

| Catalytic Functionalization | Site-selective modification of the heterocyclic core. |

Advanced Characterization of Transient Intermediates in Reaction Mechanisms

A detailed understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. The study of transient intermediates in the synthesis and reactions of 1,2,4-oxadiazinane-3,5-diones will be instrumental in this regard.

Advanced spectroscopic techniques can be employed to detect and characterize these fleeting species. For instance, in-situ NMR spectroscopy and rapid-injection NMR could provide real-time information about the formation and consumption of intermediates. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI-MS), can be a powerful tool for identifying reaction intermediates and elucidating fragmentation pathways, as has been demonstrated for 1,2,4-oxadiazoles. nih.govresearchgate.net

Computational chemistry, specifically Density Functional Theory (DFT) calculations, can complement experimental studies by providing insights into reaction pathways, transition state geometries, and the relative stabilities of intermediates. nih.gov Such theoretical investigations can help to rationalize observed reactivity and predict the feasibility of new reactions.

| Characterization Technique | Information Gained about Transient Intermediates |

| In-situ NMR Spectroscopy | Real-time monitoring of intermediate formation and decay. |

| Mass Spectrometry (ESI-MS) | Identification of molecular ions and fragmentation patterns of intermediates. nih.govresearchgate.net |

| Computational Chemistry (DFT) | Elucidation of reaction pathways and transition state structures. nih.gov |

| Cryogenic Spectroscopy | Trapping and characterization of highly reactive intermediates at low temperatures. |

Integration with Supramolecular Chemistry Principles and Design

Supramolecular chemistry, the study of non-covalent interactions, offers a powerful approach to the design of functional materials and complex molecular architectures. The this compound scaffold possesses several features that make it an attractive building block for supramolecular chemistry.

The two carbonyl groups and the nitrogen and oxygen heteroatoms can act as hydrogen bond donors and acceptors, enabling the formation of predictable and robust supramolecular assemblies such as tapes, sheets, and three-dimensional networks. The design of derivatives with specific recognition sites could lead to applications in molecular sensing and host-guest chemistry.

Furthermore, the incorporation of the this compound unit into larger molecular frameworks, such as polymers or macrocycles, could impart unique properties to these materials. The ability to control the self-assembly of these molecules through non-covalent interactions opens up possibilities for the development of novel liquid crystals, gels, and other soft materials.

| Supramolecular Application | Key Features of this compound |

| Crystal Engineering | Directional hydrogen bonding capabilities. |

| Host-Guest Chemistry | Defined cavity size and shape upon functionalization. |

| Self-Assembling Materials | Potential for forming extended networks through non-covalent interactions. |

| Molecular Recognition | Specific binding sites for complementary guest molecules. |

Q & A

Q. What are the established synthetic methodologies for preparing 1,2,4-Oxadiazinane-3,5-dione and its analogs?

Cyclization reactions using isocyanates or isothiocyanates are common starting points, as demonstrated in analogous thiadiazolidine-dione syntheses (e.g., Scheme 1 in [ ]). Adaptations for oxadiazinane derivatives include ketoxime or amide oxime precursors under optimized conditions, as shown by Zadorozhnii et al. (2017) for oxadiazines . Key intermediates often require purification via recrystallization or column chromatography to isolate the dione moiety.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ^1H NMR reveals ring protons (δ 4.0–5.5 ppm as multiplets) and ^13C NMR identifies carbonyl carbons (δ 160–170 ppm) .

- Mass Spectrometry : HR-ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 102.05 for C₂H₂N₂O₃) and fragmentation patterns consistent with the dione structure .

- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N–O (1250–1350 cm⁻¹) validate the heterocyclic core .

Q. What known biological activities are associated with this compound derivatives?

Structural analogs like Flumezin exhibit pesticidal activity by targeting fungal acetyl-CoA carboxylase . Other dione-containing heterocycles show antimicrobial or enzyme-inhibitory potential, suggesting utility in drug discovery .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data for substituted derivatives?

Contradictions often arise from impurities or substituent effects. Methodologies include:

- Thermal Analysis : DSC and TGA under inert atmospheres to measure decomposition temperatures .

- Computational Modeling : DFT calculations predict ring strain and substituent impacts on stability .

- Comparative Purification : Recrystallization or HPLC ensures sample homogeneity before analysis .

Q. What strategies improve regioselectivity in synthesizing substituted derivatives?

- Directing Groups : Lewis acids (e.g., ZnCl₂) guide cyclocondensation of amide oximes with diketones, favoring specific regioisomers .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction specificity .

- Computational Design : DFT-based transition-state analysis predicts thermodynamic favorability of pathways .

Q. How can conflicting NMR spectral data for novel derivatives be analyzed?

- Variable Temperature (VT) NMR : Resolves dynamic effects like ring puckering or tautomerism .

- 2D NMR Techniques : COSY and HSQC correlate proton and carbon signals to assign complex splitting patterns .

- Isotopic Labeling : ^15N or ^13C labeling clarifies nitrogen/carbon environments in ambiguous cases .

Q. What catalytic systems enhance reaction yields in oxadiazinane synthesis?

- Base Catalysts : K₂CO₃ or Et₃N facilitates cyclization of isocyanate intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 6-hour reflux vs. 30-minute microwave) .

- Flow Chemistry : Continuous flow systems minimize side reactions and improve scalability .

Methodological Considerations

- Synthetic Challenges : Air/moisture sensitivity of intermediates necessitates inert conditions (e.g., Schlenk techniques) .

- Analytical Pitfalls : Overlapping NMR signals require high-field instruments (≥400 MHz) for resolution .

- Biological Screening : Prioritize derivatives with electron-withdrawing substituents (e.g., -CF₃) for enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.